molecular formula C19H21N3O5 B4080024 N-(2,5-dimethoxyphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide

N-(2,5-dimethoxyphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide

Cat. No. B4080024
M. Wt: 371.4 g/mol
InChI Key: ZONAMHQNQFIMRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide, also known as CEP-32274, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(2,5-dimethoxyphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide is not fully understood. However, it has been hypothesized that it may act by modulating the activity of certain enzymes and receptors in the brain. Specifically, this compound has been shown to inhibit the activity of the enzyme monoamine oxidase-B (MAO-B) and to modulate the activity of the dopamine D2 receptor.
Biochemical and physiological effects:
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its neuroprotective properties, it has been shown to have antioxidant and anti-inflammatory effects. It has also been found to modulate the levels of certain neurotransmitters in the brain, including dopamine and serotonin.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethoxyphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. Additionally, it has been extensively studied and its properties and effects are well-documented. However, there are also some limitations to its use. For example, its exact mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.

Future Directions

There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide. One area of interest is its potential applications in the treatment of neurodegenerative disorders, such as Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations to its use. Finally, there may be potential applications for this compound in other areas of medicine, such as oncology or cardiovascular disease.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been found to have neuroprotective properties and has been shown to reduce the damage caused by ischemic stroke in animal models. Additionally, this compound has been found to have potential applications in the treatment of Parkinson's disease and other neurodegenerative disorders.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-nitro-4-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-26-14-6-8-18(27-2)15(12-14)20-19(23)13-5-7-16(17(11-13)22(24)25)21-9-3-4-10-21/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONAMHQNQFIMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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